molecular formula C17H16BrFO B1327684 4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone CAS No. 898792-89-7

4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone

Cat. No.: B1327684
CAS No.: 898792-89-7
M. Wt: 335.2 g/mol
InChI Key: KSWLLTHFDMKKGP-UHFFFAOYSA-N
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Description

4’-Bromo-3-(2,3-dimethylphenyl)-3’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromo group, a fluorine atom, and a dimethylphenyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(2,3-dimethylphenyl)-3’-fluoropropiophenone typically involves multi-step organic reactions One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(2,3-dimethylphenyl)-3’-fluoropropiophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromo and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4’-Bromo-3-(2,3-dimethylphenyl)-3’-fluoropropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4’-Bromo-3-(2,3-dimethylphenyl)-3’-fluoropropiophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the bromo and fluorine substituents can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Bromo-3-(2,3-dimethylphenyl)-3’-chloropropiophenone
  • 4’-Bromo-3-(2,3-dimethylphenyl)-3’-iodopropiophenone
  • 4’-Bromo-3-(2,3-dimethylphenyl)-3’-methoxypropiophenone

Uniqueness

4’-Bromo-3-(2,3-dimethylphenyl)-3’-fluoropropiophenone is unique due to the presence of both bromo and fluorine substituents, which can significantly affect its chemical reactivity and biological activity compared to similar compounds with different halogen or functional group substitutions.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFO/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWLLTHFDMKKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Br)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644637
Record name 1-(4-Bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-89-7
Record name 1-(4-Bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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